Cas no 193969-08-3 (10-O-Vanilloylaucubin)

10-O-Vanilloylaucubin structure
Nome del prodotto:10-O-Vanilloylaucubin
10-O-Vanilloylaucubin Proprietà chimiche e fisiche
Nomi e identificatori
-
- 10-O-Vanilloylaucubin
- [(1S,4aR,5S,7aS)-1-(β-D-Glucopyranosyloxy)-5-hydroxy-1,4a,5,7a-te trahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxy-3-methoxybenzoat e
- [ "" ]
- 193969-08-3
- FS-10534
- [(1S,4aR,5S,7aS)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxy-3-methoxybenzoate
- 10-o-Vanilloyl aucubin; Aucubin 10-O-vanillate; Pedunculariside
- AKOS032948599
- ((1S,4AR,5S,7aS)-5-hydroxy-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl)methyl 4-hydroxy-3-methoxybenzoate
- 10-Vanilloylaucubinz
- (-)-Pedunculariside
- 10-O-vanillate
- [(1S,4AR,5S,7AS)-5-HYDROXY-1-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-1H,4AH,5H,7AH-CYCLOPENTA[C]PYRAN-7-YL]METHYL 4-HYDROXY-3-METHOXYBENZOATE
-
- Inchi: InChI=1S/C23H28O12/c1-31-15-7-10(2-3-13(15)25)21(30)33-9-11-6-14(26)12-4-5-32-22(17(11)12)35-23-20(29)19(28)18(27)16(8-24)34-23/h2-7,12,14,16-20,22-29H,8-9H2,1H3/t12-,14+,16+,17+,18+,19-,20+,22-,23-/m0/s1
- Chiave InChI: VTYVNBXSLBXSGD-IFWLTBFJSA-N
- Sorrisi: O=C(OC/C2=C/[C@@H](O)[C@@H]3/C=C\O[C@@H](O[C@@H]1O[C@@H]([C@@H](O)[C@H](O)[C@H]1O)CO)[C@H]23)c4ccc(O)c(OC)c4
Proprietà calcolate
- Massa esatta: 496.15807632g/mol
- Massa monoisotopica: 496.15807632g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 35
- Conta legami ruotabili: 8
- Complessità: 801
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1.33
- Superficie polare topologica: 185Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.6±0.1 g/cm3
- Punto di ebollizione: 799.1±60.0 °C at 760 mmHg
- Punto di infiammabilità: 274.3±26.4 °C
- Pressione di vapore: 0.0±3.0 mmHg at 25°C
10-O-Vanilloylaucubin Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
10-O-Vanilloylaucubin Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN2575-1 mL * 10 mM (in DMSO) |
10-O-Vanilloylaucubin |
193969-08-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
A2B Chem LLC | AE93389-5mg |
10-O-Vanilloylaucubin |
193969-08-3 | 96.5% | 5mg |
$660.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O46580-5mg |
[(1S,4aR,5S,7aS)-1-(β-D-Glucopyranosyloxy)-5-hydroxy-1,4a,5,7a-te trahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxy-3-methoxybenzoat e |
193969-08-3 | 5mg |
¥3438.0 | 2021-09-08 | ||
TargetMol Chemicals | TN2575-5mg |
10-O-Vanilloylaucubin |
193969-08-3 | 5mg |
¥ 3710 | 2024-07-20 | ||
TargetMol Chemicals | TN2575-5 mg |
10-O-Vanilloylaucubin |
193969-08-3 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
Ambeed | A1945208-5mg |
((1S,4AR,5S,7aS)-5-hydroxy-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl)methyl 4-hydroxy-3-methoxybenzoate |
193969-08-3 | 98% | 5mg |
$945.0 | 2024-08-03 | |
TargetMol Chemicals | TN2575-1 ml * 10 mm |
10-O-Vanilloylaucubin |
193969-08-3 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 |
10-O-Vanilloylaucubin Letteratura correlata
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
193969-08-3 (10-O-Vanilloylaucubin) Prodotti correlati
- 1016987-87-3(b-D-Glucopyranoside,(1S,4aR,5S,7aS)-1,4a,5,7a-tetrahydro-5-[(4-hydroxybenzoyl)oxy]-7-(hydroxymethyl)cyclopenta[c]pyran-1-yl)
- 11027-63-7(Agnuside)
- 2172619-49-5(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enoylpiperidin-2-yl}acetic acid)
- 2137068-69-8((2R)-3-({3-(trifluoromethyl)phenylmethyl}amino)propane-1,2-diol)
- 927896-24-0(3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione)
- 2309463-78-1(2-{[6-(4-Bromo-1,3-thiazol-2-yl)-2-azaspiro[3.3]heptan-6-yl]oxy}acetic acid)
- 2709895-87-2((2,4-Dichloro-5-(trifluoromethyl)phenyl)(methyl)sulfane)
- 1804850-66-5(Ethyl 3-cyano-5-difluoromethyl-4-ethylbenzoate)
- 870849-57-3((1R)-1-(4-fluoro-3-methoxyphenyl)ethan-1-ol)
- 2227713-26-8(2-fluoro-5-(3R)-3-hydroxybutylbenzonitrile)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:193969-08-3)10-O-Vanilloylaucubin

Purezza:99%
Quantità:5mg
Prezzo ($):850.0